喹唑啉 3-氧化物

描述

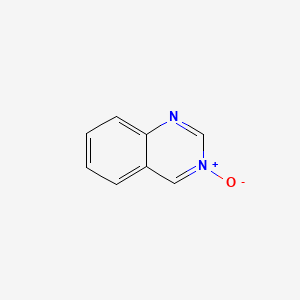

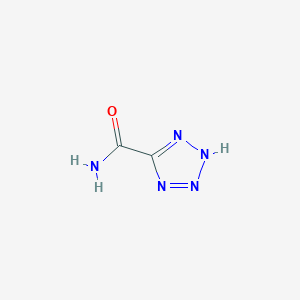

Quinazoline 3-oxide is a biologically relevant azaaromatic oxide. It has attracted considerable attention due to its reactivity as an intermediate in the synthesis of quinazoline analogues and their ring-expanded derivatives .

Synthesis Analysis

The synthesis of quinazoline 3-oxides and their derivatives has been a subject of interest due to their role as intermediates in the synthesis of quinazoline analogues . A novel and efficient protocol concerning palladium catalyzing the three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride has been developed. This method allows the rapid elaboration of quinazoline 3-oxides in a one-pot fashion .Molecular Structure Analysis

Quinazoline 3-oxides are valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance . The presence of a halogen atom on the fused benzo ring of the quinazoline 3-oxide framework would facilitate further chemical transformation via transition metal catalyzed cross-coupling reactions to afford polysubstituted derivatives .Chemical Reactions Analysis

Quinazoline 3-oxides have been used as intermediates in various chemical reactions. For instance, they have been used in the synthesis of benzodiazepine analogues . An unexpected copper (II)-catalyzed three-component reaction of quinazoline-3-oxide, alkylidenecyclopropane and water under mild conditions has also been reported .科学研究应用

合成和化学转化

喹唑啉 3-氧化物及其衍生物在合成化学领域具有重要意义。它们以作为合成喹唑啉类似物和环扩展衍生物的中间体的反应性而闻名。这使得它们在药物化学中设计和创建新的衍生物或类似物以解决各种疾病方面具有价值 (Mphahlele,2022)。

定量测定中的紫外分光光度法

生物活性喹唑啉衍生物的定量测定可以通过紫外分光光度法实现。对于表现出抗抑郁、抗焦虑和促智特性等药理作用的物质,这种方法在临床前试验中已被证明是有效的。紫外分光光度法的开发有助于控制这些物质的质量 (Mishchenko、Lazaryan 和 Lihota,2020)。

催化合成技术

喹唑啉 N-氧化物已经使用 Rh(III) 催化的酮肟的 C-H 活化酰胺化和随后的 Zn(II) 催化的环化等催化方法合成。该工艺探索了底物范围和官能团兼容性,证明了 Rh(III) 和 Zn(II) 继电催化的效用 (Wang 等人,2016)。

抗癌药物开发

喹唑啉衍生物,包括喹唑啉 3-氧化物,因其作为抗癌药物的潜力而被广泛研究。这些化合物已表现出广泛的生物学特性,例如抗癌、抗菌、抗炎和抗疟疾活性。由于喹唑啉类化合物能够抑制各种治疗蛋白靶点,因此开发新型喹唑啉类化合物作为抗癌药物仍然是一个有前景的领域 (Ravez、Castillo-Aguilera、Depreux 和 Goossens,2015)。

氧化偶联和功能化

喹唑啉 3-氧化物与未活化的醛之间的铜催化氧化偶联是生产功能化喹唑啉的有效方法。该技术以其对脂肪族和芳香族醛的通用性而著称 (Fan 等人,2016)。

喹唑啉-4(3H)-酮的合成

喹唑啉-3-氧化物与伯胺在无金属和温和反应条件下反应合成喹唑啉-4(3H)-酮的方法已经开发出来。该方法适用于广泛的底物,并使用叔丁基过氧化氢作为氧化剂 (Luo 等人,2022)。

作用机制

The mechanism of action of quinazoline 3-oxides involves the formation of an ethoxymethyleneamino derivative or Schiff base followed by cyclocondensation . The 3-CR mainly involves concatenation of azide–isocyanide denitrogenative coupling, condensation with hydroxylamine and 6- exo-dig cyclization .

安全和危害

The safety data sheet for a related compound, 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide, indicates that it may cause an allergic skin reaction and is very toxic to aquatic life . It’s important to handle such compounds with care, avoiding dust formation and breathing vapours, mist or gas .

未来方向

The potential for the quinazoline 3-oxide scaffold to undergo transition metal catalyzed cross-dehydrogenative-coupling makes them suitable candidates for the design and synthesis of other novel biologically-relevant molecular hybrids . This information will help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .

属性

IUPAC Name |

3-oxidoquinazolin-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-10-5-7-3-1-2-4-8(7)9-6-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBZGDNWBRCXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](C=N2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazoline 3-oxide | |

CAS RN |

32907-43-0 | |

| Record name | Quinazoline 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)sulfonyl]isoindoline](/img/structure/B3051252.png)

![4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid](/img/structure/B3051257.png)

![3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate](/img/structure/B3051259.png)